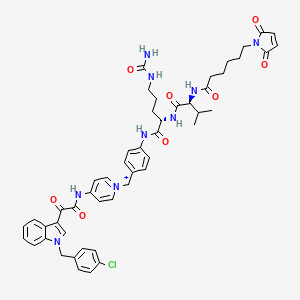
MC-Val-Cit-PAB-indibulin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-Val-Cit-PAB-indibulin is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of indibulin, an orally active inhibitor of tubulin assembly, linked via the MC-Val-Cit-PAB linker. This compound exhibits potent antitumor activity and is used in targeted drug delivery systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-indibulin involves the conjugation of indibulin with the MC-Val-Cit-PAB linker. The process typically includes the following steps:
Activation of the linker: The MC-Val-Cit-PAB linker is activated to form a reactive intermediate.
Conjugation with indibulin: The activated linker is then reacted with indibulin under controlled conditions to form the final conjugate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the linker and indibulin: Large quantities of the linker and indibulin are synthesized separately.
Conjugation in large reactors: The conjugation reaction is carried out in large reactors with precise control over reaction conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
MC-Val-Cit-PAB-indibulin undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the presence of specific reagents
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions include various degradation products of the linker and indibulin, depending on the specific reaction conditions .
Applications De Recherche Scientifique
MC-Val-Cit-PAB-indibulin has a wide range of scientific research applications, including:
Chemistry: Used in the study of drug-linker conjugates and their stability.
Biology: Employed in research on cell division and microtubule dynamics due to its tubulin assembly inhibition properties.
Medicine: Investigated for its potential in cancer therapy as part of ADCs.
Industry: Utilized in the development of targeted drug delivery systems
Mécanisme D'action
MC-Val-Cit-PAB-indibulin exerts its effects by inhibiting tubulin assembly, which is crucial for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis. The MC-Val-Cit-PAB linker facilitates targeted delivery of indibulin to cancer cells, enhancing its antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
MC-Val-Cit-PAB-monomethyl auristatin E (MMAE): Another ADC linker conjugate with potent antitumor activity.
MC-Val-Cit-PAB-monomethyl auristatin F (MMAF): Similar to MMAE but with different pharmacokinetic properties.
Uniqueness
MC-Val-Cit-PAB-indibulin is unique due to its specific mechanism of action involving tubulin assembly inhibition and its potential for oral administration, which distinguishes it from other ADC linker conjugates .
Propriétés
Formule moléculaire |
C50H55ClN9O8+ |
|---|---|
Poids moléculaire |
945.5 g/mol |
Nom IUPAC |
N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[4-[[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetyl]amino]pyridin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C50H54ClN9O8/c1-32(2)45(57-42(61)12-4-3-7-26-60-43(62)21-22-44(60)63)48(66)56-40(10-8-25-53-50(52)68)47(65)54-36-19-15-33(16-20-36)29-58-27-23-37(24-28-58)55-49(67)46(64)39-31-59(41-11-6-5-9-38(39)41)30-34-13-17-35(51)18-14-34/h5-6,9,11,13-24,27-28,31-32,40,45H,3-4,7-8,10,12,25-26,29-30H2,1-2H3,(H6,52,53,54,56,57,61,65,66,68)/p+1/t40-,45-/m0/s1 |
Clé InChI |
QLPCKALAMKCOEG-FQDNZFBXSA-O |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


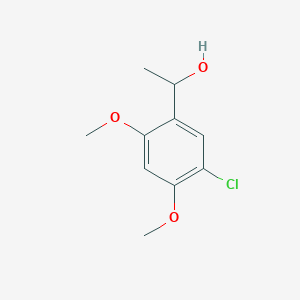

![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
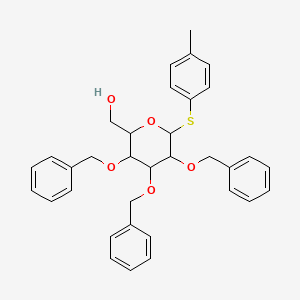
![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)
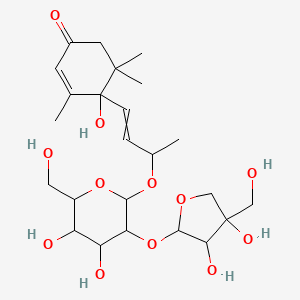
![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)
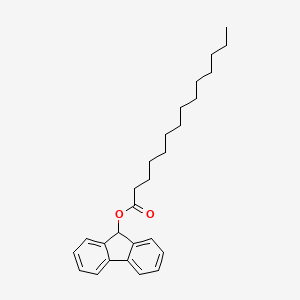
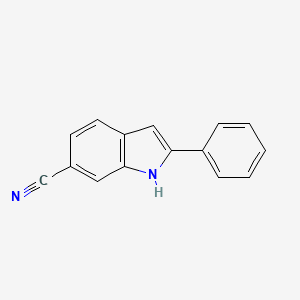



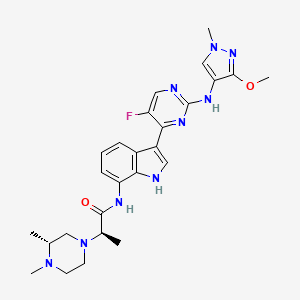
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B12432674.png)
